molecular formula C11H12FNO3S B3116492 1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one CAS No. 216983-39-0

1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one

Cat. No. B3116492
CAS RN: 216983-39-0
M. Wt: 257.28 g/mol
InChI Key: VJQUAIOSLXMUQM-UHFFFAOYSA-N
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Description

“1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” is a chemical compound with the CAS Number: 312-32-3. It has a molecular weight of 243.3 and its IUPAC name is 1-[(4-fluorophenyl)sulfonyl]piperidine .


Molecular Structure Analysis

The molecular structure of “1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” is characterized by the presence of a fluorophenyl group (a phenyl ring with a fluorine atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a piperidin-4-one group (a six-membered ring with one nitrogen atom and a carbonyl group at the 4-position) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 352.4±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 59.7±3.0 kJ/mol and it has a flash point of 166.9±28.4 °C. The index of refraction is 1.555 and it has a molar refractivity of 60.7±0.4 cm³ .

Scientific Research Applications

Synthesis and Evaluation in Chemistry

1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one and its derivatives have been widely studied for their synthesis and applications in chemistry. For instance, the synthesis and application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry was explored by Spjut, Qian, and Elofsson (2010). They found that the Fsec group could be used to protect hydroxyl groups and was stable under certain conditions, demonstrating its utility in the synthesis of complex molecules like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQUAIOSLXMUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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